2-(1H-benzimidazol-2-yl)-N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]pyrrolidine-1-carboxamide
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Overview
Description
2-(1H-1,3-BENZIMIDAZOL-2-YL)-N-[1-(3,4-DIMETHOXYPHENYL)-2-METHYLPROPYL]-1-PYRROLIDINECARBOXAMIDE is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzimidazole ring, a dimethoxyphenyl group, and a pyrrolidinecarboxamide moiety.
Preparation Methods
The synthesis of 2-(1H-1,3-BENZIMIDAZOL-2-YL)-N-[1-(3,4-DIMETHOXYPHENYL)-2-METHYLPROPYL]-1-PYRROLIDINECARBOXAMIDE involves several steps:
Starting Materials: The synthesis begins with α,α-dimethylphenylacetic acid methyl ester, which undergoes Friedel-Crafts acylation and reduction reactions to form α,α-dimethyl-4-(2-bromoethyl)phenylacetic acid methyl ester.
Nucleophilic Substitution: This intermediate is then subjected to nucleophilic substitution reactions with 2-(4-piperidinyl)-1H-benzimidazole and 2-chloroethyl ether.
Hydrolysis: The final step involves hydrolysis to yield the desired compound.
Chemical Reactions Analysis
2-(1H-1,3-BENZIMIDAZOL-2-YL)-N-[1-(3,4-DIMETHOXYPHENYL)-2-METHYLPROPYL]-1-PYRROLIDINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring and the dimethoxyphenyl group.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(1H-1,3-BENZIMIDAZOL-2-YL)-N-[1-(3,4-DIMETHOXYPHENYL)-2-METHYLPROPYL]-1-PYRROLIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Histamine H1 Receptor Antagonism: The compound selectively binds to peripheral histamine H1 receptors, blocking the action of histamine and reducing allergic symptoms.
Inhibition of Inflammatory Mediators: It inhibits the release of histamine and interleukin-4 from mast cells and peripheral granulocytes, reducing inflammation.
Comparison with Similar Compounds
2-(1H-1,3-BENZIMIDAZOL-2-YL)-N-[1-(3,4-DIMETHOXYPHENYL)-2-METHYLPROPYL]-1-PYRROLIDINECARBOXAMIDE can be compared with other similar compounds, such as:
Bilastine: Another histamine H1 receptor antagonist with similar anti-allergic properties.
Cetirizine: A widely used antihistamine with a different chemical structure but similar therapeutic effects.
Fexofenadine: Another antihistamine that is structurally different but shares similar pharmacological properties.
These comparisons highlight the uniqueness of 2-(1H-1,3-BENZIMIDAZOL-2-YL)-N-[1-(3,4-DIMETHOXYPHENYL)-2-METHYLPROPYL]-1-PYRROLIDINECARBOXAMIDE in terms of its chemical structure and specific interactions with molecular targets.
Properties
Molecular Formula |
C24H30N4O3 |
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Molecular Weight |
422.5 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)-N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C24H30N4O3/c1-15(2)22(16-11-12-20(30-3)21(14-16)31-4)27-24(29)28-13-7-10-19(28)23-25-17-8-5-6-9-18(17)26-23/h5-6,8-9,11-12,14-15,19,22H,7,10,13H2,1-4H3,(H,25,26)(H,27,29) |
InChI Key |
GZMDRBGQSILGDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC(=C(C=C1)OC)OC)NC(=O)N2CCCC2C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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